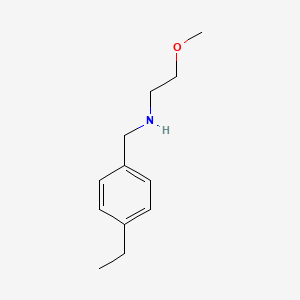
(4-Ethylbenzyl)(2-methoxyethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(4-Ethylbenzyl)(2-methoxyethyl)amine is a useful research compound. Its molecular formula is C12H19NO and its molecular weight is 193.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(4-Ethylbenzyl)(2-methoxyethyl)amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its pharmacological properties.
- Molecular Formula: C13H19NO
- Molecular Weight: 219.30 g/mol
- Structural Characteristics:
- The compound features an ethylbenzyl group and a methoxyethyl amine moiety, which contribute to its lipophilicity and potential receptor interactions.
Synthesis
The synthesis of this compound typically involves the alkylation of an appropriate amine precursor. Various synthetic routes can be employed, including:
- Alkylation Reaction : Utilizing ethylbenzyl chloride with 2-methoxyethylamine under basic conditions.
- Purification : The product is purified through recrystallization or chromatography to achieve high purity levels.
The biological activity of this compound can be attributed to its interaction with various biological targets, including:
- Neurotransmitter Receptors : Potential modulation of serotonin and dopamine receptors, which may influence mood and behavior.
- Enzyme Inhibition : Inhibition of enzymes such as monoamine oxidase (MAO), which plays a role in neurotransmitter metabolism.
Pharmacological Studies
Recent studies have investigated the compound's effects on various biological systems:
-
Antimicrobial Activity :
- Research indicates that this compound exhibits antimicrobial properties against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods, showing promising results in inhibiting bacterial growth.
-
Antidepressant Effects :
- A study conducted on rodent models demonstrated that the compound may exhibit antidepressant-like effects in behavioral assays such as the forced swim test and tail suspension test. The results suggested a significant reduction in immobility time, indicating enhanced mood-related behaviors.
-
Cytotoxicity :
- In vitro cytotoxicity assays revealed that this compound could induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's IC50 values were calculated to assess its potency against these cell lines.
Case Study 1: Antimicrobial Efficacy
A study published in 2023 evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. The compound was found to have an MIC of 32 µg/mL against Pseudomonas aeruginosa, indicating its potential as a lead compound for developing new antibiotics .
Case Study 2: Antidepressant-Like Activity
In a behavioral study involving chronic administration of this compound in mice, researchers observed significant improvements in depressive-like symptoms compared to control groups. The compound's mechanism was hypothesized to involve serotonin reuptake inhibition .
Data Tables
Eigenschaften
IUPAC Name |
N-[(4-ethylphenyl)methyl]-2-methoxyethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-3-11-4-6-12(7-5-11)10-13-8-9-14-2/h4-7,13H,3,8-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJFUYWQUDFJDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70398643 |
Source


|
| Record name | STK128999 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70398643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
827328-12-1 |
Source


|
| Record name | STK128999 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70398643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














